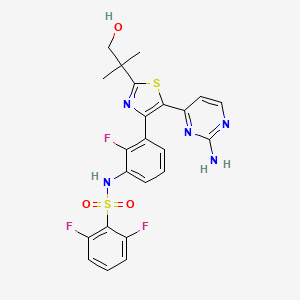
Hydroxy dabrafenib
Overview
Description
Hydroxy dabrafenib is a metabolite of dabrafenib, a potent and selective inhibitor of BRAF-mutant kinase. Dabrafenib is primarily used in the treatment of unresectable or metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer harboring the BRAF V600E mutation . This compound contributes significantly to the pharmacological activity of dabrafenib .
Preparation Methods
Hydroxy dabrafenib is synthesized through the oxidative metabolism of dabrafenib via cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8 . The synthetic chemistry team at Medicilon has developed a method to synthesize this compound with a purity greater than 99% . The industrial production of this compound involves the use of these enzymes to convert dabrafenib into its hydroxy metabolite under controlled conditions.
Chemical Reactions Analysis
Hydroxy dabrafenib undergoes further oxidation via CYP3A4 to form carboxy-dabrafenib . This oxidative reaction is a key metabolic pathway for this compound. The major products formed from this reaction include carboxy-dabrafenib and desmethyl-dabrafenib . Common reagents and conditions used in these reactions involve the presence of cytochrome P450 enzymes and appropriate cofactors to facilitate the oxidation process.
Scientific Research Applications
Hydroxy dabrafenib has significant applications in scientific research, particularly in the fields of oncology and pharmacology. It is used to study the pharmacokinetics and pharmacodynamics of dabrafenib and its metabolites in patients with BRAF-mutated cancers . Research has shown that this compound contributes to the clinical activity of dabrafenib, making it an important compound in the development of targeted therapies for cancer treatment . Additionally, this compound is used in the development of liquid chromatography-mass spectrometry methods for the simultaneous quantification of dabrafenib and its metabolites in human plasma .
Mechanism of Action
Hydroxy dabrafenib exerts its effects by inhibiting the BRAF-mutant kinase, which is involved in the MAPK/ERK signaling pathway . This pathway plays a crucial role in cell proliferation and survival. By inhibiting BRAF-mutant kinase, this compound disrupts the signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600E mutation . The molecular targets of this compound include the BRAF V600E kinase and downstream components of the MAPK/ERK pathway.
Comparison with Similar Compounds
Hydroxy dabrafenib is similar to other metabolites of dabrafenib, such as carboxy-dabrafenib and desmethyl-dabrafenib . this compound is unique in its higher potency and significant contribution to the pharmacological activity of dabrafenib . Compared to carboxy-dabrafenib and desmethyl-dabrafenib, this compound has a greater impact on the inhibition of BRAF-mutant kinase and the overall therapeutic efficacy of dabrafenib .
Similar Compounds
- Carboxy-dabrafenib
- Desmethyl-dabrafenib
Properties
IUPAC Name |
N-[3-[5-(2-aminopyrimidin-4-yl)-2-(1-hydroxy-2-methylpropan-2-yl)-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O3S2/c1-23(2,11-32)21-30-18(19(35-21)16-9-10-28-22(27)29-16)12-5-3-8-15(17(12)26)31-36(33,34)20-13(24)6-4-7-14(20)25/h3-10,31-32H,11H2,1-2H3,(H2,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUORVRVRUPDXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195767-77-1 | |
| Record name | Hydroxy dabrafenib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195767771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXY DABRAFENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N549WYF8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1427025.png)

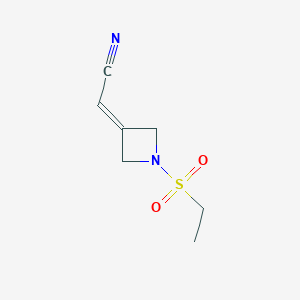
![3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole](/img/structure/B1427023.png)
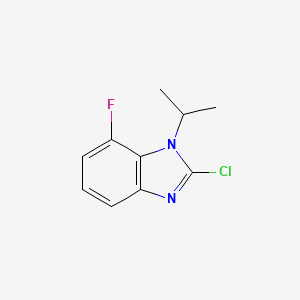
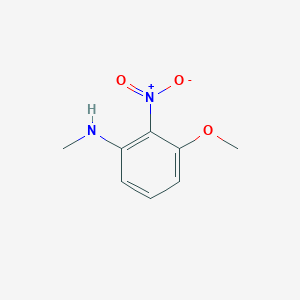
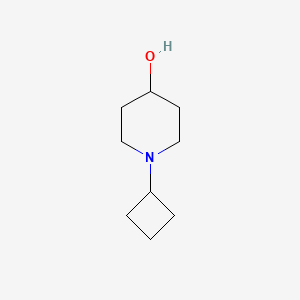
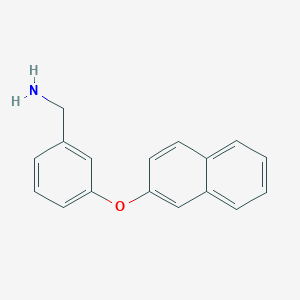
![(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one](/img/structure/B1427026.png)
![2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427029.png)
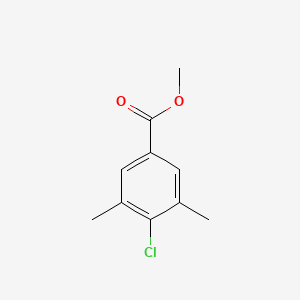
![Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1427031.png)
![2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B1427034.png)

